1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-17(23-10-9-13-5-1-2-6-14(13)11-23)12-26-19-22-21-18-20-15-7-3-4-8-16(15)24(18)19/h1-8H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPRSBZCVRVKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NNC4=NC5=CC=CC=C5N43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
- Isoquinoline derivatives
- Triazole derivatives
- Sulfur-containing reagents
- Catalysts such as palladium or copper
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole or benzimidazole rings using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Capable of undergoing reduction reactions to yield derivatives with altered functional groups.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitutions on its aromatic rings.
Table 1: Summary of Chemical Reactions
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Reduced derivatives | Lithium aluminum hydride |
| Substitution | Substituted products | Various nucleophiles/electrophiles |
Anticancer Activity
Research has indicated that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone exhibit promising anticancer properties. For instance, studies have demonstrated its ability to inhibit specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticonvulsant Properties
The compound has shown potential anticonvulsant effects. Studies involving triazole derivatives suggest that they can delay seizures and protect against convulsions in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid receptors (GABAARs).
| Activity Type | Mechanism | Reference Study |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anticonvulsant | VGSC and GABAAR modulation |
Medicinal Chemistry Insights
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential therapeutic properties include:
- Antimicrobial Activity : Investigated for effectiveness against bacterial strains.
- Neurological Disorders : Explored for use in treating conditions like epilepsy due to its anticonvulsant properties.
Case Studies
- Anticancer Research : A study published in RSC Medicinal Chemistry highlighted the compound's efficacy against ovarian cancer cell lines by targeting microRNA processing pathways .
- Anticonvulsant Studies : Research demonstrated that triazole derivatives exhibit significant binding affinity to VGSCs, suggesting a mechanism akin to established anticonvulsants like phenytoin .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues identified in the literature, highlighting variations in substituents, heterocyclic systems, and physicochemical properties:
Biological Activity
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure features a dihydroisoquinoline moiety linked to a triazole-benzimidazole unit via a sulfanyl group. This unique combination of structural elements may contribute to its diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds containing the triazole nucleus. For instance, derivatives of triazole have shown significant efficacy in delaying seizures and protecting against convulsions in animal models. A related study demonstrated that certain triazole compounds exhibited strong binding affinity to voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid receptors (GABAARs), suggesting mechanisms similar to established anticonvulsants like phenytoin and carbamazepine .
| Compound | ED50 (mg/kg) | PI |
|---|---|---|
| Triazole Derivative 1 | 23.4 | >25.6 |
| Triazole Derivative 2 | 39.4 | >31.6 |
Anticancer Activity
Compounds derived from the triazole framework have also been investigated for their anticancer properties. For example, certain triazole-thiones demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating promising anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Modulation of Ion Channels : The compound may interact with VGSCs and GABAARs, influencing neuronal excitability and seizure thresholds.
- Inhibition of Tumor Cell Proliferation : By interfering with specific signaling pathways involved in cell division and survival, the compound could induce apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anticonvulsant Efficacy : A study involving a series of triazole derivatives showed that one particular compound significantly reduced seizure activity in mouse models with an ED50 value of 39.4 mg/kg .
- Cytotoxicity Against Cancer Cells : Another investigation reported that a triazole derivative exhibited an IC50 value of 27.3 μM against T47D breast cancer cells, suggesting its potential as a lead compound for further development .
Q & A
Q. What statistical methods are appropriate for SAR studies?
- Multivariate analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Machine learning : Train random forest models on PubChem datasets to predict novel analogs with improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
